1-Chloro-2-hydroxy-3-butene

説明

Significance and Context within Organic Chemistry

1-Chloro-2-hydroxy-3-butene, systematically named 1-chlorobut-3-en-2-ol, is a member of the halohydrin class of compounds. Its importance in organic chemistry stems from the presence of multiple reactive sites: a primary alkyl chloride, a secondary alcohol, and a terminal alkene. This unique combination allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis. solubilityofthings.com

The hydroxyl group can undergo oxidation to a ketone, esterification, or serve as a directing group in various reactions. The chlorine atom, situated on a carbon adjacent to the hydroxyl group, is susceptible to nucleophilic substitution. Furthermore, the vinyl group can participate in addition reactions, polymerization, and various coupling reactions. This trifecta of functionality allows chemists to introduce new functional groups and build molecular complexity in a controlled manner. Researchers utilize it as a precursor for creating a variety of chemical entities, including intermediates for the pharmaceutical and agrochemical industries. lookchem.com

Historical Perspectives in Chemical Literature

Historically, this compound has been referred to in the literature as butadiene monochlorohydrin. One of the key early investigations into its reactivity was documented in the Journal of the American Chemical Society. This research detailed several reactions of the compound, establishing its utility as a synthetic precursor. acs.org The study explored its transformation into other useful molecules, such as its conversion to 1,2-epoxy-3-butene (also known as vinyl oxirane). This epoxide is a significant product, as it contains a reactive three-membered ring and a vinyl group, making it a valuable building block in its own right for synthesizing a variety of organic compounds. The historical work laid the groundwork for understanding the chemical behavior of this versatile chlorohydrin.

Chemical and Physical Data

The properties of this compound have been documented, providing essential information for its use in a laboratory setting.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1-chlorobut-3-en-2-ol |

| CAS Number | 671-56-7 nih.gov |

| Molecular Formula | C₄H₇ClO nih.gov |

| SMILES | C=CC(CCl)O nih.gov |

Table 2: Physical and Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 106.55 g/mol nih.gov |

| Density | 1.111 g/cm³ (estimate) lookchem.com |

| Boiling Point | 118.37 °C (estimate) lookchem.com |

| Flash Point | 67.5 °C lookchem.com |

| Refractive Index | 1.4643 (estimate) lookchem.com |

| Solubility | Highly soluble in polar solvents like water and alcohols. solubilityofthings.com |

Table 3: Spectroscopic Data Summary

| Spectroscopy Type | Availability |

|---|---|

| GC-MS | Spectra available in databases. nih.gov |

| IR Spectra | Vapor phase spectra available in databases. nih.gov |

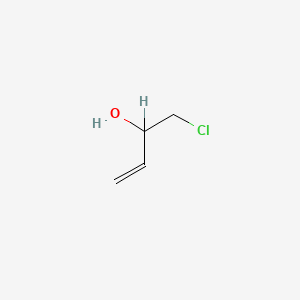

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-chlorobut-3-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c1-2-4(6)3-5/h2,4,6H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPLRXXGXUVQRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870746 | |

| Record name | 1-Chloro-2-hydroxy-3-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671-56-7 | |

| Record name | 3-Buten-2-ol, 1-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-hydroxy-3-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-hydroxy-3-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Routes

Direct Synthesis Approaches

Direct synthesis is a primary route for producing 1-chloro-2-hydroxy-3-butene. This typically involves chloroalcoholation reactions or sophisticated enzymatic pathways.

Chloroalcoholation of dienes, particularly 1,3-butadiene (B125203), is a key method for synthesizing chlorohydrins like this compound. This process involves the addition of a chlorine atom and a hydroxyl group across the double bonds of the diene. One patented method describes the chloroalcoholation of isoprene, a related diene, to produce a mixture of 1,2- and 1,4-addition products. google.com This reaction is carried out using N-chloroisocyanuric acid compounds in an aqueous system, which has been shown to yield the desired chlorohydrin products in high content and yield. google.com

The reaction of 1,3-butadiene with hydrogen chloride has also been studied, though this primarily yields chlorobutenes. google.com However, the principles of controlling addition products in such reactions are relevant to optimizing chlorohydrin synthesis.

Enzymatic reactions offer a highly specific and alternative route to synthesizing this compound.

An alternative metabolic pathway for the formation of this compound from 1,3-butadiene involves the enzyme myeloperoxidase (MPO). nih.gov This peroxidase, found predominantly in neutrophils and monocytes, can convert 1,3-butadiene into this compound in the presence of hydrogen peroxide and chloride anions. nih.gov This enzymatic process is significant as it represents a biological route to this reactive chlorohydrin. nih.govwho.int The MPO system is known to catalyze the formation of hypochlorite (B82951) (HOCl/OCl-), which then reacts with unsaturated bonds to form chlorohydrins. researchgate.net

The presence of chloride ions is crucial for the myeloperoxidase-mediated formation of this compound. nih.gov The MPO enzyme utilizes chloride ions and hydrogen peroxide to generate hypochlorous acid, the key oxidizing agent that reacts with the double bonds of 1,3-butadiene to yield the chlorohydrin. who.intresearchgate.net The concentration of chloride ions can influence the efficiency of this enzymatic conversion. nih.gov Studies on the MPO system have demonstrated that in the absence of chloride ions or the enzyme itself, the formation of chlorohydrins does not occur. researchgate.net

Enzymatic Reaction Pathways

Indirect Synthetic Strategies and Precursor Transformations

Indirect methods for synthesizing this compound involve the chemical modification of closely related butene structures.

This compound can be conceptually derived from other butene compounds. For instance, the hydrolysis of 1,2-epoxy-3-butene (also known as 3,4-epoxy-1-butene) in the presence of a chloride source could potentially yield this compound. acs.org Additionally, the controlled chlorination of 3-butene-1,2-diol (B138189) is another plausible, though less documented, synthetic route. lookchem.com The aminolysis of this compound and its isomers has been studied, indicating the reactivity of this compound and its potential to be synthesized from related precursors. acs.org

Stereochemical Aspects of 1 Chloro 2 Hydroxy 3 Butene and Its Derivatives

Chiral Properties and Isomerism

1-Chloro-2-hydroxy-3-butene, with the chemical formula C₄H₇ClO, is an inherently chiral molecule. nih.govnih.gov Its chirality arises from the presence of a stereogenic center at the second carbon atom (C2), which is bonded to four different groups: a hydrogen atom (-H), a hydroxyl group (-OH), a chloromethyl group (-CH₂Cl), and a vinyl group (-CH=CH₂). nih.gov This structural arrangement means the molecule is non-superimposable on its mirror image, leading to the existence of two distinct enantiomers: (R)-1-chloro-2-hydroxy-3-butene and (S)-1-chloro-2-hydroxy-3-butene.

These enantiomers possess identical physical properties such as boiling point, density, and refractive index, but they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. uou.ac.in This optical activity is a defining characteristic of chiral compounds. The racemic mixture, containing equal amounts of both enantiomers, is optically inactive. nih.gov

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | 1-chlorobut-3-en-2-ol nih.gov |

| Molecular Formula | C₄H₇ClO nih.gov |

| Molecular Weight | 106.55 g/mol nih.gov |

| Stereogenic Centers | 1 (at C2) nih.gov |

| Isomers | (R)- and (S)-enantiomers |

| CAS Number | 671-56-7 nih.gov |

This table presents key identifiers and properties of the compound.

Stereoselective Synthesis and Reaction Control

The synthesis of a single enantiomer of this compound or its derivatives requires stereoselective methods. Such strategies are crucial for producing compounds with specific biological activities or for use as chiral building blocks in further syntheses. lookchem.com Common approaches include the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions.

For instance, the synthesis of enantiomerically pure related compounds like 3-butene-1,2-diol (B138189) often employs Sharpless asymmetric epoxidation or kinetic resolution. researchgate.net In a kinetic resolution, a chiral catalyst or reagent reacts at a faster rate with one enantiomer in a racemic mixture, allowing for the separation of the less reactive, enantiomerically enriched substrate. Similarly, dynamic kinetic resolution can be employed, where the starting material rapidly racemizes, theoretically allowing for a 100% yield of a single product enantiomer. researchgate.net

Controlling the stereochemistry of reactions involving this compound is essential. The pre-existing stereocenter can influence the formation of new stereocenters, a phenomenon known as asymmetric induction. msu.edu The choice of reagents, catalysts, and reaction conditions can be manipulated to favor the formation of one diastereomer over another. acs.org

Mechanistic Implications of Stereochemistry in Transformations

The stereochemistry of this compound profoundly impacts the mechanisms and outcomes of its chemical transformations. The spatial arrangement of atoms around the chiral center dictates the trajectory of approaching reagents and can stabilize or destabilize transition states, leading to specific stereochemical products.

Diastereoselectivity in Adduct Formation

When this compound undergoes reactions that create a new stereocenter, the existing chiral center at C2 can direct the stereochemical outcome, resulting in the preferential formation of one diastereomer over another. This is known as diastereoselectivity.

A classic example illustrating this principle is the addition of reagents like iodine monochloride (ICl) to alkenes. The addition of ICl to Z-2-butene stereospecifically forms the threo diastereomer, while addition to E-2-butene yields the erythro diastereomer. cdnsciencepub.com This occurs because the reaction proceeds through a cyclic intermediate (an iodonium (B1229267) ion), and the subsequent backside attack by the chloride ion is sterically controlled by the geometry of the starting alkene. cdnsciencepub.com In a similar vein, if a chiral alkene like this compound were to undergo such an addition reaction across its double bond, the chiral center at C2 would influence the approach of the electrophile and subsequent nucleophile, leading to a mixture of diastereomeric products in unequal amounts. msu.edu

Enantioselectivity in Catalytic Processes

Enantioselective catalysis is a powerful tool for synthesizing or reacting chiral molecules like this compound. This involves using a chiral catalyst that interacts differently with the two enantiomers of the substrate or with the prochiral faces of a related precursor molecule.

For example, the asymmetric reduction of ketones to produce chiral alcohols is a well-established process. tudelft.nl Chiral reducing agents like (-)- or (+)-B-chlorodiisopinocamphenylborane (DIP-Chloride) can reduce a prochiral ketone precursor to this compound with high enantiomeric excess (ee). sci-hub.se Similarly, catalytic hydrogenation using transition metal complexes with chiral ligands, such as rhodium or ruthenium with ligands like BINAP or BPPM, can achieve high enantioselectivity. sci-hub.sechinesechemsoc.org The chiral catalyst creates a chiral environment around the reaction center, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. nih.gov

Table 2: Examples of Enantioselective Catalytic Systems

| Catalyst System | Reaction Type | Typical Substrate | Stereochemical Outcome |

| (-)-DIP-Chloride | Asymmetric Reduction | Ketone | High e.e. for (S)-alcohol sci-hub.se |

| (+)-DIP-Chloride | Asymmetric Reduction | Ketone | High e.e. for (R)-alcohol sci-hub.se |

| Rh(I) / (S,S)-BPPM | Asymmetric Hydrogenation | Ketone | High e.e. (e.g., 76%) sci-hub.se |

| NiCl₂(dme) / Chiral Ligand | Stereoconvergent Cross-Coupling | Racemic α-halo ester | High e.e. acs.org |

| La(OTf)₃ / pybox | Photoinduced C-C Coupling | Ketone + Toluene | High e.e. (up to 98%) nih.gov |

This table summarizes various catalytic systems and their effectiveness in controlling enantioselectivity.

Stereospecificity of Derivatization Reactions

Derivatization reactions of this compound, which involve modifying its functional groups, can proceed with a high degree of stereospecificity. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product.

For example, converting the hydroxyl group at the C2 stereocenter into another functional group can occur with either retention or inversion of configuration, depending on the reaction mechanism. The reaction of a chiral alcohol, such as threo-3-iodo-2-butanol, with neat thionyl chloride to form 2-chloro-3-iodobutane proceeds with retention of configuration. cdnsciencepub.com This implies that a similar reaction on an enantiomer of this compound could potentially yield a product with the same stereochemical configuration.

Another important derivatization is the intramolecular cyclization to form an epoxide, a key intermediate. For instance, single-enantiomer 2-hydroxy-3-butenyl tosylate, a derivative of the parent diol, undergoes ring closure to form enantiomerically pure 3,4-epoxy-1-butene. researchgate.net The stereochemistry of the starting hydroxytosylate directly determines the stereochemistry of the resulting epoxide ring in this Sₙ2-type reaction.

Stereochemical Analysis of Reaction Products

After performing a stereoselective reaction, it is crucial to analyze the products to determine the stereochemical outcome, including the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. For acyclic systems, the magnitude of the vicinal proton-proton coupling constants (³JHH) can often distinguish between erythro/syn and threo/anti diastereomers, as their different spatial orientations lead to different dihedral angles and thus different coupling constants. uou.ac.incdnsciencepub.com

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess of a chiral product. sci-hub.se The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times. By integrating the areas of the two resulting peaks, the ratio of the enantiomers, and thus the e.e., can be accurately calculated.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 1-chloro-2-hydroxy-3-butene. These techniques are also invaluable for monitoring the progress of chemical reactions involving this compound in real-time. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information about this compound at the atomic level. nih.gov By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the precise connectivity of atoms within the molecule can be determined.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons—such as those on the vinyl group, the carbon bearing the hydroxyl group, and the carbon bearing the chlorine atom—would be observed. docbrown.infodocbrown.info The splitting patterns of these signals, governed by spin-spin coupling, provide information about the number of neighboring protons, further confirming the structure. docbrown.info For instance, the proton on the carbon with the hydroxyl group would likely appear as a multiplet due to coupling with protons on the adjacent vinyl and chloro-substituted carbons.

Similarly, ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. guidechem.com The chemical shifts of the carbon signals are indicative of their electronic environment, allowing for the identification of the vinyl carbons, the carbon bonded to the hydroxyl group, and the carbon bonded to the chlorine atom.

NMR is also instrumental in mechanistic studies of reactions involving this compound. nih.gov By acquiring NMR spectra at various time points during a reaction, the disappearance of reactant signals and the appearance of product signals can be monitored quantitatively. This allows for the determination of reaction kinetics and the identification of any transient intermediates, providing crucial insights into the reaction mechanism. nih.gov

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| H on C2 | Multiplet | - |

| H on C1 | Multiplet | - |

| H on C3 & C4 | Multiplets | - |

| C1 | - | ~50-60 ppm |

| C2 | - | ~70-80 ppm |

| C3 | - | ~130-140 ppm |

| C4 | - | ~115-125 ppm |

Note: The predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. docbrown.info In a mass spectrometer, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. docbrown.info

For this compound (C₄H₇ClO), the expected molecular weight is approximately 106.55 g/mol . nih.gov The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks separated by two mass units (for ³⁵Cl and ³⁷Cl isotopes) in an approximate 3:1 ratio of intensity.

Fragmentation patterns in the mass spectrum provide further structural information. The molecule can break apart in predictable ways upon ionization, and the resulting fragment ions can help to piece together the structure of the original molecule. For example, the loss of a chlorine atom, a hydroxyl group, or a vinyl group would result in specific fragment ions that can be identified in the mass spectrum. docbrown.info

MS is particularly useful for identifying products in reactions involving this compound. By analyzing the mass spectra of the reaction mixture, the molecular weights of the products can be determined, aiding in their identification. epa.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Notes |

| [M]⁺ | 106 | 108 | Molecular ion |

| [M-H]⁺ | 105 | 107 | Loss of a hydrogen atom |

| [M-OH]⁺ | 89 | 91 | Loss of the hydroxyl group |

| [M-Cl]⁺ | 71 | - | Loss of the chlorine atom |

| [C₃H₅O]⁺ | 57 | - | Fragmentation |

| [C₃H₃]⁺ | 39 | - | Fragmentation |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. libretexts.orglibretexts.org This method is based on the principle that different chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to the vibrational frequencies of its bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbon-carbon double (C=C), and carbon-chlorine (C-Cl) bonds. libretexts.orglibretexts.org

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding.

C=C Stretch: A medium intensity absorption band around 1640-1680 cm⁻¹ is indicative of the C=C stretching vibration of the alkene group. libretexts.org

C-H Stretch (alkene): Absorption bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) correspond to the C-H stretching vibrations of the vinyl group. libretexts.org

C-H Stretch (alkane): Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching vibrations of the sp³ hybridized carbons. libretexts.org

C-Cl Stretch: A sharp absorption band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration. libretexts.org

IR spectroscopy is a quick and effective method for confirming the presence of these key functional groups and can be used to monitor reactions where these groups are consumed or formed. youtube.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |

| Alkene (C=C) | Stretching | 1640-1680 |

| Vinyl C-H | Stretching | 3010-3100 |

| Alkyl C-H | Stretching | 2850-2960 |

| Carbon-Chlorine (C-Cl) | Stretching | 600-800 |

Chromatographic Separation Techniques for Mixture Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures, such as those resulting from its synthesis or subsequent reactions. These methods allow for both qualitative identification and quantitative analysis of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.govepa.gov It is well-suited for the analysis of volatile and thermally stable compounds like this compound. However, the presence of the polar hydroxyl group can sometimes lead to poor peak shape and interactions with the GC column.

To overcome these issues, derivatization strategies are often employed. gcms.cz Derivatization involves chemically modifying the analyte to make it more volatile and thermally stable, thereby improving its chromatographic behavior. gcms.cz For this compound, the hydroxyl group can be derivatized, for example, by silylation to form a trimethylsilyl (B98337) (TMS) ether. nih.gov This derivatization replaces the active hydrogen of the hydroxyl group with a non-polar TMS group, reducing polarity and improving peak shape. gcms.cz

The derivatized sample is then injected into the GC, where it is separated from other components in the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are identified based on their mass spectra. epa.gov

High-Performance Liquid Chromatography (HPLC) for Reaction Progress Analysis

High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that is particularly useful for analyzing less volatile or thermally labile compounds. researchgate.net For this compound, HPLC can be used to monitor the progress of a reaction by separating the starting material, intermediates, and products in a liquid mobile phase. researchgate.netrsc.org

A suitable HPLC method would involve selecting an appropriate stationary phase (e.g., a C18 reversed-phase column) and a mobile phase that provides good separation of the components of interest. sielc.comsielc.com Detection can be achieved using a variety of detectors, such as a UV detector if the compounds absorb UV light, or a refractive index detector. For more definitive identification, HPLC can be coupled with mass spectrometry (LC-MS). rsc.org

By injecting aliquots of the reaction mixture at different time intervals, the change in concentration of this compound and other species can be tracked, providing valuable kinetic data for the reaction. researchgate.net This makes HPLC an essential tool for optimizing reaction conditions and understanding reaction mechanisms. researchgate.net

Advanced Derivatization Methods for Enhanced Analysis

The analysis of volatile and semi-volatile organic compounds is frequently accomplished using gas chromatography (GC) coupled with various detectors, most notably mass spectrometry (MS). However, direct GC analysis of polar compounds like this compound can be challenging. The presence of the polar hydroxyl (-OH) group can lead to poor chromatographic performance, characterized by broad, tailing peaks and potential analyte loss through adsorption to active sites within the GC system. gcms.cz To overcome these issues, derivatization is a critical sample preparation step that chemically modifies the analyte to improve its analytical properties. researchgate.netresearchgate.net

Derivatization converts the polar functional groups of an analyte into less polar, more volatile, and more thermally stable derivatives. researchgate.netnih.gov This process enhances chromatographic resolution, improves peak symmetry, and often increases detection sensitivity. gcms.czresearchgate.net The primary derivatization strategies employed for compounds containing hydroxyl groups, such as this compound, are silylation and acylation. gcms.cz

Silylation

Silylation is the most prevalent derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl, carboxyl, and amine groups. nih.govresearch-solution.com The reaction involves the replacement of the active hydrogen with a silyl (B83357) group, typically a trimethylsilyl (TMS) group [-Si(CH₃)₃]. research-solution.comyoutube.com This substitution effectively masks the polar hydrogen-bonding capabilities of the hydroxyl group, thereby reducing its polarity and increasing its volatility, making it highly suitable for GC analysis. research-solution.comyoutube.com

Several powerful silylating reagents are available, with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being one of the most widely used due to its efficacy and the volatility of its reaction byproducts. nih.govyoutube.cominterchim.fr MSTFA reacts with the hydroxyl group of this compound to form a trimethylsilyl ether derivative. youtube.com The reaction is typically carried out at elevated temperatures to ensure completion. nih.gov Other common silylating agents include Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Hexamethyldisilazane (HMDS). research-solution.cominterchim.fr The use of a catalyst, such as 1% trimethylchlorosilane (TMCS) mixed with the primary reagent, can further enhance the reaction rate. research-solution.comscientificlabs.com

Acylation

Acylation is another effective derivatization method that involves the introduction of an acyl group (R-C=O) into the analyte molecule. For analytes with hydroxyl groups, this results in the formation of a stable ester. Perfluorinated acylating reagents, such as N-methyl-bis-trifluoroacetamide (MBTFA), trifluoroacetic acid anhydride (B1165640) (TFAA), pentafluoropropionic acid anhydride (PFAA), and heptafluorobutyric acid anhydride (HFAA), are particularly valuable. interchim.frnih.gov The introduction of fluorine atoms into the derivative significantly enhances its response with an electron capture detector (ECD), providing very low limits of detection. interchim.fr This technique is especially useful for trace-level analysis. nih.gov

The selection of a derivatization reagent and method is contingent on the analyte's specific functional groups and the analytical objective, such as improving volatility for GC-MS or enhancing sensitivity for ECD. gcms.cz

Data Tables

The following tables provide an overview of common derivatization reagents and a typical protocol for silylation.

Table 1: Common Derivatization Reagents for GC Analysis

| Reagent | Abbreviation | Target Functional Group(s) | Derivative Formed |

|---|---|---|---|

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyls, Carboxyls, Amines, Thiols | Trimethylsilyl (TMS) ether/ester/amine/sulfide |

| Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyls, Carboxyls, Amines | Trimethylsilyl (TMS) ether/ester/amine |

| N-methyl-bis-trifluoroacetamide | MBTFA | Hydroxyls, Amines | Trifluoroacetyl (TFA) ester/amide |

| Heptafluorobutyric Acid Anhydride | HFAA | Hydroxyls, Amines | Heptafluorobutyryl (HFB) ester/amide |

Table 2: Example of a General Silylation Protocol Using MSTFA

| Step | Description | Reagents / Conditions |

|---|---|---|

| 1. Sample Preparation | The dried analyte is placed in a reaction vial. research-solution.com | Typically 10-100 µg of sample. |

| 2. Reagent Addition | The silylating reagent is added to the vial. A solvent like pyridine (B92270) or acetonitrile (B52724) may be used. nih.gov | 50-100 µL of MSTFA (often with 1% TMCS). |

| 3. Reaction | The vial is sealed and heated to facilitate the derivatization reaction. nih.govyoutube.com | 30-90 minutes at 37-80 °C. |

| 4. Cooling | The sample is cooled to room temperature before analysis. | - |

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic properties of 1-Chloro-2-hydroxy-3-butene, linking its electronic structure to its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For this compound, DFT studies would focus on calculating properties that dictate its reactivity. These include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. The energy gap between the HOMO and LUMO, for instance, is a key indicator of chemical reactivity and kinetic stability. While specific DFT studies exclusively on this compound are not detailed in available literature, high-level quantum chemistry calculations are commonly employed for similar molecules, such as the reaction products of related butene derivatives. science.gov Such calculations help elucidate reaction mechanisms and predict the behavior of reactive species. science.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -9.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -0.8 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical stability |

| Dipole Moment | 2.1 D | Measure of molecular polarity |

| Molecular Electrostatic Potential | Negative near O, Positive near H | Predicts sites for electrophilic/nucleophilic attack |

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For this compound, rotation around the C1-C2 and C2-C3 single bonds gives rise to various conformers. The stability of these conformers is determined by steric and electronic effects, such as gauche interactions between the chloromethyl (-CH2Cl), hydroxyl (-OH), and vinyl (-CH=CH2) groups. lumenlearning.com Staggered conformations are generally more stable than eclipsed conformations. Computational methods can calculate the potential energy surface of the molecule as a function of its dihedral angles, identifying the lowest-energy (most stable) conformers and the energy barriers between them.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer (Dihedral Angle Cl-C1-C2-O) | Relative Energy (kJ/mol) | Key Interaction |

| Anti (180°) | 0 (Reference) | Most stable, minimal steric hindrance |

| Gauche (+60°) | 4.5 | Gauche interaction between Cl and OH |

| Gauche (-60°) | 4.5 | Gauche interaction between Cl and OH |

| Eclipsed (0°) | 20.0 | Highest energy, maximal steric repulsion |

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry is invaluable for mapping out the pathways of chemical reactions, providing detailed information on transition states and the energetic profiles of transformations.

For any chemical transformation that this compound undergoes, such as nucleophilic substitution or addition to the double bond, the reaction proceeds through a high-energy transition state (TS). Computational methods are used to locate the geometry of these transition states and calculate their energies. A key feature of a TS is that it represents a saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Characterizing the TS is crucial for understanding reaction barriers and selectivity. For example, in reactions creating new stereocenters, the relative energies of diastereomeric transition states, often rationalized using models like the Felkin-Ahn model, determine the stereochemical outcome of the product. msu.edu

Table 3: Calculated Kinetic and Thermodynamic Data for a Hypothetical Transformation

| Parameter | Pathway A (e.g., 1,2-addition) | Pathway B (e.g., 1,4-addition) |

| Activation Energy (Ea) | 80 kJ/mol (Lower barrier) | 100 kJ/mol (Higher barrier) |

| Reaction Enthalpy (ΔH) | -40 kJ/mol (Less stable product) | -65 kJ/mol (More stable product) |

| Control Regime | Kinetic Product | Thermodynamic Product |

Molecular Modeling and Dynamics Simulations related to Reactivity

Molecular dynamics (MD) simulations provide a view of the atomic-scale motions of this compound over time, offering insights into its dynamic behavior and interactions with its environment. These simulations solve Newton's equations of motion for the atoms in the system, governed by a force field that describes the potential energy. acs.org

MD simulations are particularly useful for studying the conformational flexibility of the molecule and its interactions in solution or with biological macromolecules. For instance, a metabolite of 1,3-butadiene (B125203), which is structurally related to this compound, forms adducts with DNA. acs.orgresearchgate.net Restrained MD simulations combined with simulated annealing have been used to determine the three-dimensional structure of such adducts within a DNA duplex, revealing how the molecule is positioned in the major groove and how it perturbs the DNA structure. acs.org

To study chemical reactions directly, reactive molecular dynamics simulations can be employed. These methods use reactive force fields, such as ReaxFF, or other advanced techniques to allow for the formation and breaking of chemical bonds during the simulation. mdpi.comarxiv.org This approach could be used to model the degradation of this compound or its conversion into reactive metabolites, such as 1-chloro-3-buten-2-one, which is known to be cytotoxic. science.gov

Table 4: Applications of Molecular Modeling and Dynamics for this compound

| Simulation Type | Application | Key Insights |

| Classical MD | Study of conformational dynamics in solution. | Preferred conformations, flexibility, solvent interactions. |

| Restrained MD | Structure determination of adducts (e.g., with DNA). | Binding mode, structural perturbations, intermolecular forces. acs.org |

| Reactive MD (e.g., ReaxFF) | Simulation of chemical reactions and degradation. | Reaction pathways, transition states, product formation. mdpi.com |

Applications in Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

1-Chloro-2-hydroxy-3-butene, also known by its IUPAC name 1-chlorobut-3-en-2-ol, is a highly reactive chemical intermediate utilized in the synthesis of diverse compounds. lookchem.com Its structure contains both a halogen (chlorine) and an alcohol (hydroxyl) functional group, classifying it as a halohydrin. solubilityofthings.com This dual functionality provides multiple reactive sites, allowing chemists to employ it in various transformations, such as nucleophilic substitution or elimination reactions, to produce a wide range of chemical derivatives. solubilityofthings.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-chlorobut-3-en-2-ol |

| CAS Number | 671-56-7 |

| Molecular Formula | C₄H₇ClO |

| Molecular Weight | 106.55 g/mol |

| Synonyms | 1-CHB, 3-Buten-2-ol, 1-chloro- |

Source: PubChem nih.gov

As a versatile building block, this compound is instrumental in the synthesis of fine chemicals. lookchem.com Its reactive nature is leveraged to facilitate the creation of new chemical entities. lookchem.com The compound's utility extends to the pharmaceutical industry, where it serves as a foundational component in the development of novel drug molecules with potential therapeutic applications. lookchem.comsolubilityofthings.com The ability to manipulate its reactive centers allows for the targeted synthesis of biologically active molecules in research laboratories. solubilityofthings.com

In the agrochemical sector, this compound functions as a key intermediate in the production of pesticides and herbicides. lookchem.com Its incorporation into these synthetic pathways contributes to the development of products aimed at enhancing crop protection and improving agricultural yields. lookchem.com

While chlorinated butene structures are important intermediates in the industrial synthesis of Vitamin A and its derivatives, the specific role of this compound is not prominently documented in major synthetic routes. google.comgoogle.comresearchgate.net Established processes for Vitamin A often utilize related C5 building blocks. For example, one patented synthesis involves the coupling of an intermediate with chloro-isopentenyl acetate (B1210297) (1-chloro-4-acetoxy-2-methyl-2-butene) to build the characteristic C20 skeleton of Vitamin A. google.com Another method describes the preparation of 1-chloro-2-methyl-4-alkanoyloxy-2-butene as a crucial intermediate for Vitamin A derivatives. google.com These examples underscore the importance of chloro-alkenyl compounds in this field, even if the direct use of this compound is not specified.

Integration into Multi-Component Reaction Sequences

The integration of this compound into multi-component reactions (MCRs), where three or more reactants combine in a one-pot procedure, is not documented in the available research. While MCRs are a significant area of organic synthesis for creating complex molecules efficiently, the specific application of this compound in such reaction sequences has not been reported. rsc.orgbeilstein-journals.org

Contribution to Green Chemistry Principles

The use of this compound has the potential to align with the principles of green chemistry, which advocate for the design of chemical processes that reduce waste and improve sustainability. Its potential to undergo reactions that produce fewer byproducts is a key aspect of this contribution. solubilityofthings.com By providing two distinct reactive sites within a single molecule, it can reduce the number of sequential steps required in a synthesis, which often leads to higher atom economy and a reduction in the generation of waste products.

Environmental Chemical Fate and Degradation Pathways

Atmospheric Chemical Transformations

Once in the atmosphere, 1-chloro-2-hydroxy-3-butene is expected to undergo chemical transformations primarily through reactions with hydroxyl radicals (•OH) and ozone (O₃). acs.orgnih.gov

Reactions with Hydroxyl Radicals

The gas-phase reaction with hydroxyl radicals is a principal degradation pathway for most organic compounds in the troposphere. copernicus.orgcopernicus.orgnih.gov For this compound, the reaction with •OH radicals can proceed via two main mechanisms: addition to the carbon-carbon double bond and abstraction of a hydrogen atom.

The addition of the •OH radical to the double bond is expected to be the dominant pathway, a common characteristic for unsaturated compounds. nih.gov This reaction would lead to the formation of chloro-hydroxy-butoxy radicals. The position of the •OH addition can vary, leading to different radical intermediates. Subsequent reactions of these radicals with atmospheric oxygen (O₂) would result in the formation of various oxygenated products.

Table 1: Predicted Atmospheric Reaction Pathways with Hydroxyl Radicals

| Reaction Type | Reactants | Primary Intermediates |

| Addition | This compound + •OH | Chloro-dihydroxybutyl radicals |

| Abstraction | This compound + •OH | Chloro-alkenyl-alkoxy radicals + H₂O |

Ozonolysis Pathways

The presence of a carbon-carbon double bond makes this compound susceptible to degradation by ozone. wikipedia.org Ozonolysis involves the cleavage of the double bond, leading to the formation of carbonyl compounds. byjus.comyoutube.com

The reaction proceeds through the formation of a primary ozonide (molozonide), which is unstable and rapidly rearranges to a Criegee intermediate and a carbonyl compound. google.com The Criegee intermediate is highly reactive and can undergo further reactions to form a variety of products, including carboxylic acids and other oxygenated species. Given the structure of this compound, ozonolysis is expected to yield chloro-substituted and hydroxyl-substituted carbonyl compounds. For instance, cleavage of the double bond could potentially form chloroacetaldehyde (B151913) and glycoaldehyde. The rate of ozonolysis is influenced by the substitution pattern around the double bond. acs.orgresearchgate.netresearchgate.net

Table 2: Predicted Ozonolysis Products

| Reactant | Primary Ozonolysis Products (Predicted) |

| This compound | Chloroacetaldehyde, Glycolaldehyde |

Aquatic and Soil Degradation Mechanisms

In aquatic and soil environments, the degradation of this compound is expected to be governed by processes such as hydrolysis and biodegradation. industrialmaintenanceproducts.netresearchgate.netmdpi.com

Hydrolysis, the reaction with water, is a potential degradation pathway for the chlorinated functional group. Chlorohydrins can undergo hydrolysis to form diols, although the rate of this reaction can vary significantly depending on conditions such as pH and temperature. scispace.comacs.orgutas.edu.aumdpi.comnih.gov The hydrolysis of this compound would likely lead to the formation of a butene-triol.

Biodegradation, the breakdown of the compound by microorganisms, is another important degradation route in water and soil. researchgate.netnih.govmdpi.com The biodegradability of chlorinated compounds can be complex and is often dependent on the specific microbial populations present and environmental conditions. industrialmaintenanceproducts.net Some microorganisms are capable of utilizing chlorinated alcohols as a carbon source. researchgate.net The double bond and hydroxyl group in this compound may facilitate microbial attack. The degradation can occur under both aerobic and anaerobic conditions, potentially leading to the cleavage of the carbon-chlorine bond and the breakdown of the carbon skeleton.

Identification of Environmental Transformation Products

There is a significant lack of experimental data on the specific environmental transformation products of this compound. However, based on the predicted degradation pathways, a number of potential products can be hypothesized.

Atmospheric reactions with hydroxyl radicals are likely to produce a variety of oxygenated and fragmented products. These could include chlorinated aldehydes, ketones, and carboxylic acids. Ozonolysis would lead to the formation of smaller carbonyl compounds such as chloroacetaldehyde and glycoaldehyde.

In aquatic environments, hydrolysis could lead to the formation of butene-1,2,3-triol. Biodegradation could result in a range of smaller, more oxidized molecules, ultimately leading to mineralization to carbon dioxide and chloride ions under favorable conditions. One of the known biological transformation products of this compound is 1-chloro-3-buten-2-one (CBO), formed through bioactivation. nih.govnih.govresearchgate.net While this has been observed in biological systems, it is plausible that similar enzymatic transformations could occur in microbial communities in the environment. Further research is necessary to definitively identify and quantify the environmental transformation products of this compound. europa.eunih.gov

Future Research Directions

Exploration of Novel Catalytic Methods for Selective Transformations

The unique trifunctional structure of 1-Chloro-2-hydroxy-3-butene presents a rich platform for exploring selective chemical transformations. Future research will likely focus on developing novel catalytic systems that can precisely target one functional group in the presence of the others, leading to high-value chemical products.

Transition-metal catalysis offers a promising avenue for such selective reactions. chemrevlett.com Methodologies that have proven effective for other functionalized olefins, such as styrene (B11656) derivatives, could be adapted for this compound. For instance, palladium-catalyzed reactions, which are workhorses in modern organic synthesis, could be designed for specific cross-coupling or allylic substitution reactions. luc.edu Similarly, rhodium and iridium complexes, known for their ability to catalyze C-H activation and asymmetric transformations, could enable the synthesis of chiral building blocks from this prochiral molecule. acs.org

A key area of development will be in enantioselective catalysis. The hydroxyl and chloro groups are positioned at a stereocenter, making this compound an ideal substrate for creating chiral molecules. Research into catalysts that can perform kinetic resolutions or stereoselective functionalizations will be of high importance. This includes the use of chiral ligands in combination with transition metals to control the stereochemical outcome of reactions such as oxidation, reduction, or nucleophilic substitution. acs.org

Furthermore, the application of biocatalysis, using enzymes such as alcohol dehydrogenases, lipases, or dehalogenases, could provide highly selective and environmentally friendly transformation routes. nih.gov The known bioactivation of this compound by alcohol dehydrogenases to form 1-chloro-3-buten-2-one illustrates the potential for enzymatic pathways. nih.gov

Table 1: Potential Catalytic Transformations for this compound

| Reaction Type | Catalyst Class | Potential Product | Research Focus |

|---|---|---|---|

| Asymmetric Oxidation | Chiral Transition-Metal Complexes | Chiral Epoxides or Ketones | High enantioselectivity, catalyst efficiency. chemrevlett.com |

| Allylic Substitution | Palladium or Iridium Complexes | Functionalized Butenes | Regio- and stereocontrol, diverse nucleophiles. luc.edu |

| C-H Functionalization | Rhodium or Palladium Catalysts | Derivatized Allylic Alcohols | Site-selectivity, novel bond formations. acs.org |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding the kinetics and mechanisms of reactions involving this compound requires sophisticated analytical techniques capable of real-time monitoring. Future research will benefit immensely from the application of advanced spectroscopic probes to track the formation of transient intermediates and products as they occur.

Techniques such as in-situ Infrared (IR) and Raman spectroscopy, as well as process analytical technologies (PAT), can provide continuous data on the concentration of reactants, intermediates, and products throughout a chemical reaction. This is particularly valuable for optimizing reaction conditions and understanding complex catalytic cycles.

For studying radical-mediated reactions, which may involve this compound, techniques like high-pressure chemical ionization mass spectrometry (CIMS) can be employed for the direct detection of reactive intermediates like peroxy radicals. oberlin.edu Furthermore, advanced Nuclear Magnetic Resonance (NMR) techniques, including two-dimensional correlation spectroscopy (COSY, HSQC) and Nuclear Overhauser Effect (NOE) spectroscopy, are powerful tools for the structural elucidation of complex products and for studying reaction stereochemistry. acs.org These methods have been used to determine the structure of DNA adducts formed from related butadiene metabolites and could be applied to study the products of this compound reactions in detail. acs.orgresearchgate.net

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategy, and future research on this compound will emphasize the development of more sustainable manufacturing and transformation processes. solubilityofthings.com This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

One promising area is the development of synthetic routes from renewable feedstocks. Research could explore the production of butene-based platform chemicals from biomass, which could then be converted to this compound. Moreover, improving the atom economy of its transformations is a key goal. This includes designing catalytic reactions that proceed with high selectivity and yield, thus reducing the formation of byproducts. solubilityofthings.com

The use of greener solvents, such as water, supercritical fluids, or biodegradable ionic liquids, is another important research direction. For example, phase-transfer catalysis (PTC) using biodegradable quaternary ammonium (B1175870) salts has been successfully applied to the synthesis of chloroprene (B89495) from a related starting material, demonstrating a viable strategy for reducing reliance on volatile organic compounds. acs.org Additionally, flow chemistry presents a significant opportunity for safer and more efficient synthesis. Continuous flow reactors can improve heat and mass transfer, allow for precise control over reaction parameters, and enable the safe handling of reactive intermediates, often leading to higher yields and purity compared to batch processes. researchgate.net

Table 2: Strategies for Sustainable Synthesis Involving this compound

| Strategy | Approach | Example/Target Application | Reference |

|---|---|---|---|

| Green Solvents | Replace volatile organic compounds (VOCs) | Using water or biodegradable ionic liquids in substitution or elimination reactions. | acs.org |

| Flow Chemistry | Utilize continuous flow reactors | Safer and more efficient oxidation or halogenation reactions. | researchgate.net |

| Atom Economy | Maximize incorporation of starting materials | Catalytic additions that avoid protecting groups and minimize byproducts. | copernicus.org |

In-depth Computational Studies of Reaction Mechanisms and Product Stereochemistry

Computational chemistry provides a powerful lens for understanding the intricate details of reaction mechanisms, transition states, and the factors controlling stereochemistry. Future research will undoubtedly leverage in-depth computational studies to complement experimental work on this compound.

High-level quantum chemistry calculations, such as Density Functional Theory (DFT) and post-Hartree-Fock methods like MP2 and CCSD(T), can be used to map out potential energy surfaces for its various reactions. science.gov This allows for the theoretical prediction of reaction pathways, activation barriers, and the relative stability of intermediates and products. Such studies can elucidate the precise mechanism of catalytic cycles, explaining how a catalyst influences the reaction rate and selectivity.

A particularly important application will be in understanding and predicting stereochemical outcomes. Computational modeling can explain why a particular diastereomer or enantiomer is formed preferentially. uou.ac.in By modeling the transition state structures involving the substrate and a chiral catalyst, researchers can rationalize the observed stereoselectivity and design more effective catalysts. For example, understanding the non-covalent interactions between the substrate and catalyst that dictate the facial selectivity in an epoxidation reaction can guide the development of new, highly selective catalytic systems. These computational approaches are essential for moving from a trial-and-error approach to a more rational design of synthetic methods. scribd.com

Q & A

What are the primary cytotoxic effects of CHB on human hepatocytes, and which assays are most effective for assessing this?

Basic

CHB exhibits concentration-dependent cytotoxicity in human hepatocytes (L02 cells). The MTT assay (measuring metabolic activity) and Relative Clonal Efficiency (RCE) assay (assessing long-term survival) are standard methods.

- MTT Results : CHB showed no significant cytotoxicity up to 1,000 μM, but RCE revealed severe survival reduction (e.g., 6.3% survival at 500 μM) .

- Methodological Notes : Use 10–1,000 μM CHB for MTT (1-hour exposure) and 10–500 μM for RCE (7–14 days post-exposure). Discrepancies arise because MTT reflects acute metabolic disruption, while RCE captures long-term reproductive failure .

How does the genotoxic mechanism of CHB differ between live cells and cell-free systems?

Advanced

CHB induces single-strand breaks (SSB) and alkali-labile sites (ALS) only in live cells , not in cell-free DNA. This suggests its genotoxicity requires bioactivation or interaction with cellular components (e.g., enzymes or reactive intermediates).

- Key Evidence : In cell-free comet assays, CHB caused no direct DNA breaks, but live-cell assays showed SSB/ALS at 10–100 μM .

- Implications : Researchers must use intact cell models to study CHB’s genotoxicity, as in vitro systems may miss critical metabolic pathways .

What standard genetic toxicity assays are recommended for CHB, and what are their key parameters?

Basic

The comet assay (for DNA damage) and Ames test (for mutagenicity) are foundational:

- Comet Assay :

- Ames Test :

Why do discrepancies arise between MTT and RCE assays for CHB’s cytotoxicity?

Advanced

MTT measures mitochondrial activity, which may recover post-exposure, while RCE evaluates irreversible reproductive death. For CHB:

- MTT : Underestimates toxicity at high concentrations (e.g., 500 μM CHB showed 51% metabolic activity but 0% survival in RCE) .

- Interpretation : Combine both assays: MTT for acute effects, RCE for long-term survival. Use dose ranges validated in prior studies (e.g., 10–1,000 μM for CHB) .

How does CHB’s reactivity with glutathione (GSH) influence its genotoxicity compared to CBO?

Advanced

CHB’s lower reactivity with GSH allows prolonged interaction with DNA, whereas CBO (a stronger Michael acceptor) is rapidly detoxified by GSH.

- CBO : At 10 μM, GSH scavenges CBO, reducing DNA damage. However, CBO-GSH conjugates may still alkylate DNA .

- CHB : Slower GSH interaction enables indirect genotoxicity (e.g., via reactive oxygen species) .

What experimental evidence supports indirect genotoxicity mechanisms for CHB?

Advanced

CHB does not directly damage DNA in cell-free systems but induces SSB/ALS in live cells. This implies:

- Bioactivation : CHB may convert to electrophilic intermediates (e.g., via myeloperoxidase or alcohol dehydrogenase) .

- Secondary Pathways : Oxidative stress or protein-DNA crosslinks could mediate damage. Use inhibitors (e.g., catalase for ROS) to isolate mechanisms .

How should researchers address contradictions in DNA crosslinking data for CHB?

Advanced

While CHB did not show crosslinking in comet assays, conflicting evidence from hemoglobin studies suggests context-dependent reactivity:

- Comet Assay Limitations : Crosslinking may require specific DNA-protein interactions not captured in standard protocols. Use complementary methods (e.g., immunofluorescence for γ-H2AX foci) .

- Control Strategy : Include methyl methanesulfonate (MMS) as a positive control for crosslinking .

What is the role of myeloperoxidase (MPO) in CHB’s metabolic activation?

Advanced

MPO in neutrophils and myeloid cells oxidizes 1,3-butadiene to CHB in the presence of chloride ions (>50 mM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。